1-Bromo-1,1,2,3,3,3-hexafluoropropane

Overview

Description

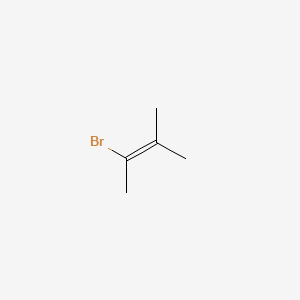

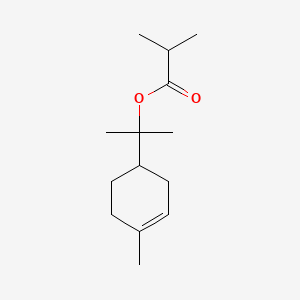

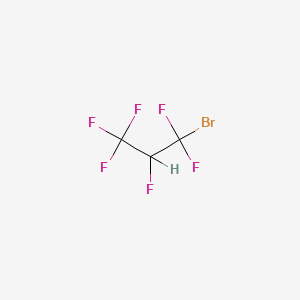

1-Bromo-1,1,2,3,3,3-hexafluoropropane is a chemical compound with the molecular formula C3HBrF6 . It is a colorless, odorless gas that is used as a solvent, refrigerant, and blowing agent in the production of foam plastics .

Molecular Structure Analysis

The molecular weight of 1-Bromo-1,1,2,3,3,3-hexafluoropropane is 230.934 . The IUPAC Standard InChI is InChI=1S/C3HBrF6/c4-2(6,7)1(5)3(8,9)10/h1H .Scientific Research Applications

Molecular Structures and Conformational Compositions 1,2-Dibromo-1,1,2,3,3,3-hexafluoropropane (a closely related compound to 1-Bromo-1,1,2,3,3,3-hexafluoropropane) has been studied for its molecular structures and conformational compositions using gas-phase electron diffraction and ab initio calculations. These compounds form a mixture of two conformers, providing insights into their molecular geometries and stability, significant for understanding their behavior in various applications (Postmyr, 1994).

Synthesis of Fluorinated Compounds 1-Bromo-1,1,2,3,3,3-hexafluoropropane and its derivatives are used as building blocks in the synthesis of various fluorinated compounds. For example, studies have shown their utility in creating different classes of trifluoromethylated aliphatic compounds and heterocycles (Lui, Marhold, & Rock, 1998).

Fire Suppression Applications The fire suppression efficiencies of certain bromoalkene/nitrogen gaseous mixtures have been studied, showing that compounds like 1-bromo-1-propene and related fluorinated compounds significantly improve the suppression effectiveness of inert gases. This research suggests potential fire protection applications for 1-Bromo-1,1,2,3,3,3-hexafluoropropane mixtures (Zou, Vahdat, & Collins, 2001).

- ociation Dynamics and Ion Chemistry**Studies on the ion chemistry and photodissociation dynamics of halothane, a compound similar to 1-Bromo-1,1,2,3,3,3-hexafluoropropane, reveal insights into the behavior of bromofluorocarbons in various chemical environments. These studies are crucial for understanding the reactivity and stability of such compounds under different conditions (Marotta, Bosa, Scorrano, & Paradisi, 2005).

Applications in Synthesis of Alkenes and Alkanes Research has demonstrated the effectiveness of 1-Bromo-1,1,2,3,3,3-hexafluoropropane derivatives in the synthesis of alkenes and alkanes. These applications are significant in organic chemistry, particularly in the development of new synthetic routes and methods (Hinton & Jaques, 1973).

Advanced Material Synthesis The compound and its derivatives are also used in the synthesis of advanced materials, such as in the formation of cyclopropylidene precursors and other specialized organic compounds, contributing to the development of new materials and chemical processes (Seyferth & Lambert, 1975).

Safety and Hazards

The safety data sheet for 1-Bromo-1,1,2,3,3,3-hexafluoropropane suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Mechanism of Action

Target of Action

1-Bromo-1,1,2,3,3,3-hexafluoropropane is a complex compound with a molecular weight of 230.934 Similar compounds like 1,1,1,2,3,3,3-heptafluoropropane are commonly used as gaseous fire suppression agents , suggesting that 1-Bromo-1,1,2,3,3,3-hexafluoropropane may have similar applications.

Mode of Action

It’s known that similar fluorinated compounds decompose to produce f-containing species that compete for oh, h, and o free radicals, thus interrupting the free-radical chain reaction .

Biochemical Pathways

It’s known that fluorinated compounds like this can interfere with free radical processes, which are fundamental to many biochemical pathways .

Pharmacokinetics

Given its potential use in industrial applications, it’s crucial to handle this compound with care to prevent unnecessary exposure .

Result of Action

Based on the known effects of similar compounds, it’s likely that this compound could have significant effects on free radical processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-Bromo-1,1,2,3,3,3-hexafluoropropane. For instance, the compound should be handled in a well-ventilated place to prevent the formation of dust and aerosols . Furthermore, it’s important to avoid contact with skin and eyes, and use personal protective equipment when handling this compound .

properties

IUPAC Name |

1-bromo-1,1,2,3,3,3-hexafluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HBrF6/c4-2(6,7)1(5)3(8,9)10/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBSZSCBAJXCXOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(C(F)(F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HBrF6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90862891 | |

| Record name | 1-Bromo-1,1,2,3,3,3-hexafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2252-78-0 | |

| Record name | 1-Bromo-1,1,2,3,3,3-hexafluoropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2252-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-1,1,2,3,3,3-hexafluoropropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002252780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromo-1,1,2,3,3,3-hexafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Rhodium, tetrakis[m-(2,2,3,3,4,4,4-heptafluorobutanoato-kO:kO')]di-, (Rh-Rh)](/img/structure/B1594970.png)

![4-{(E)-[(4-methylphenyl)imino]methyl}phenol](/img/structure/B1594976.png)